N-([2,4'-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide
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Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide is a complex organic compound that features a bipyridine moiety linked to a thiophene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide typically involves the following steps:
Formation of the bipyridine moiety: This can be achieved through various coupling reactions, such as Suzuki coupling, Stille coupling, or Negishi coupling, using appropriate pyridine derivatives.
Introduction of the thiophene sulfonamide group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: The compound can be reduced under specific conditions to modify its electronic properties.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Bipyridinium salts.
Reduction: Reduced bipyridine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, affecting various biochemical pathways. The sulfonamide group can interact with biological molecules, potentially inhibiting specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2,2’-bipyridine: A simpler bipyridine derivative used in coordination chemistry.
4,4’-bipyridine: Another bipyridine isomer with different coordination properties.
Thiophene-2-sulfonamide: A related compound with a simpler structure.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide is unique due to its combination of a bipyridine moiety and a thiophene sulfonamide group, which imparts distinct electronic and chemical properties. This makes it versatile for various applications in chemistry, biology, and materials science.
Properties
IUPAC Name |
5-ethyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-2-15-5-6-16(23-15)24(21,22)20-12-14-4-3-9-19-17(14)13-7-10-18-11-8-13/h3-11,20H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGVGSMTKRTAIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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